5-hydroxy-2,3-dihydro-1H-indene-1,3-dione
Overview
Description
5-hydroxy-2,3-dihydro-1H-indene-1,3-dione is an organic compound with the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol . It is a derivative of indene and is characterized by the presence of a hydroxy group at the 5-position and two keto groups at the 1 and 3 positions of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine can yield the desired compound . The reaction typically requires heating and can be carried out in solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2,3-dihydro-1H-indene-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products
Oxidation: Formation of 5-keto-2,3-dihydro-1H-indene-1,3-dione.
Reduction: Formation of 5-hydroxy-2,3-dihydro-1H-indene-1,3-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-hydroxy-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydroxy and keto groups play a crucial role in its binding affinity and activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-1H-indene-1,3-dione
- 2,3-dihydro-1H-indene-1,3-dione
- 5-hydroxyindan-1,3-dione
Uniqueness
5-hydroxy-2,3-dihydro-1H-indene-1,3-dione is unique due to the presence of both hydroxy and keto groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and derivatization, making it valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-hydroxyindene-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBGCIJINOXJAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131977-61-2 | |
Record name | 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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